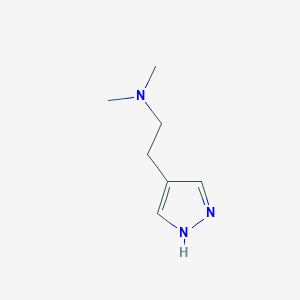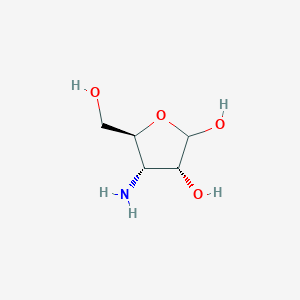
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and an amino group, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:
Reduction of corresponding ketones or aldehydes: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination reactions: Introducing the amino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol: can be compared with other chiral amino alcohols and tetrahydrofuran derivatives.
Similar compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C5H11NO4 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(3R,4S,5S)-4-amino-5-(hydroxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4-,5?/m1/s1 |
Clave InChI |
CKTSPAXEVIBYFI-SOOFDHNKSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H](C(O1)O)O)N)O |
SMILES canónico |
C(C1C(C(C(O1)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


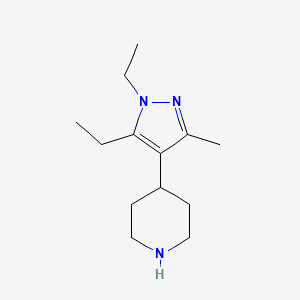

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
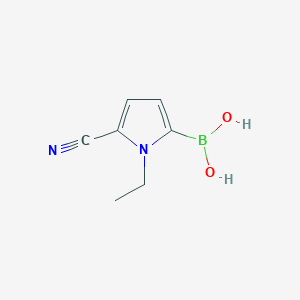
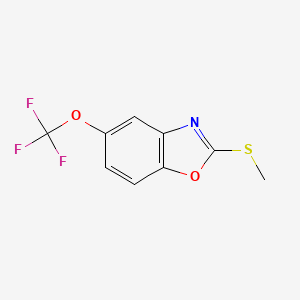
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)

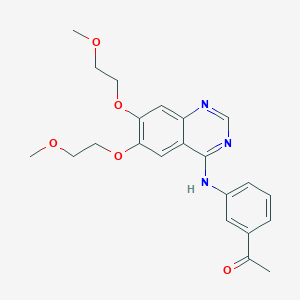
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
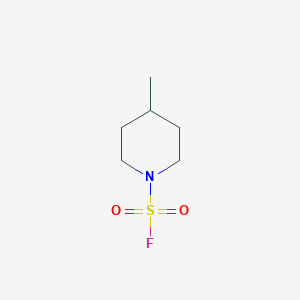
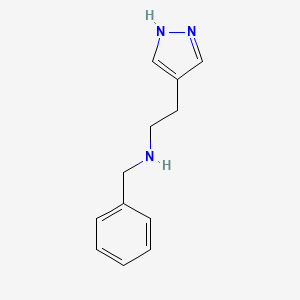
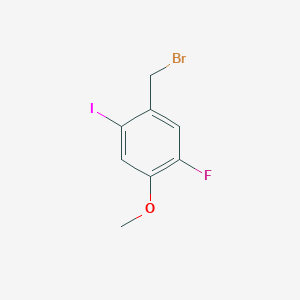
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
